molecular formula C12H23NO B13964347 (2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol

(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol

Cat. No.: B13964347
M. Wt: 197.32 g/mol
InChI Key: WACJSZNVIFIBPJ-UHFFFAOYSA-N
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Description

(2-Ethyl-2-azaspiro[45]decan-8-yl)methanol is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nitrogen-containing ring and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction leads to the formation of the spirocyclic structure, which is then further modified to introduce the hydroxyl group at the 8-position.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the spirocyclic structure or other functional groups.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various reduced forms of the spirocyclic structure.

Scientific Research Applications

(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 8-oxa-2-azaspiro[4.5]decane
  • 1,4-Dioxa-8-azaspiro[4.5]decane
  • 8-azaspiro[4.5]decan-8-yl

Uniqueness

(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol is unique due to its specific spirocyclic structure and the presence of the hydroxyl group at the 8-position. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

(2-ethyl-2-azaspiro[4.5]decan-8-yl)methanol

InChI

InChI=1S/C12H23NO/c1-2-13-8-7-12(10-13)5-3-11(9-14)4-6-12/h11,14H,2-10H2,1H3

InChI Key

WACJSZNVIFIBPJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CCC(CC2)CO

Origin of Product

United States

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